Trisodium nitrilotriacetate

概要

説明

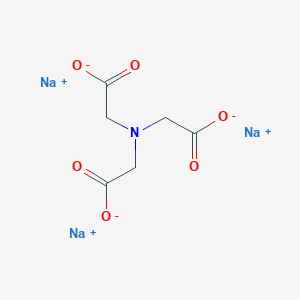

Trisodium nitrilotriacetate (Na₃NTA; CAS 5064-31-3) is a sodium salt of nitrilotriacetic acid (NTA). It is a white, hygroscopic solid widely used as a chelating agent in industrial applications, including detergents, textiles, water treatment, and metal processing . Na₃NTA forms stable complexes with metal ions like Ca²⁺, Mg²⁺, and Fe³⁺, enhancing detergent efficiency and preventing scale formation .

準備方法

Reaction Mechanisms and Stoichiometric Considerations

The preparation of trisodium nitrilotriacetate primarily involves the hydrolysis of nitrilotriacetonitrile (NTAN) in the presence of sodium hydroxide (NaOH). The reaction proceeds through the following stoichiometric pathway:

6\text{H}6\text{N}4\text{) + 3 NaOH → this compound (C}6\text{H}6\text{NO}6\text{Na}3\text{) + NH}3\text{↑}

This exothermic reaction requires careful control of caustic concentration and temperature to avoid side reactions and ensure complete conversion . Excess NaOH (up to 20% above stoichiometric requirements) is typically employed to accelerate hydrolysis and mitigate ammonia (NH) byproduct accumulation, which can inhibit reaction progress .

Stepwise Industrial Synthesis Process

Dissolution and Initial Hydrolysis

Solid NTAN is dissolved in water at elevated temperatures (175–225°F) to form a concentrated aqueous solution. Maintaining a neutral or slightly acidic pH (6.0–7.0) during dissolution prevents premature hydrolysis and ensures reagent stability . The solution is then reacted with NaOH under controlled conditions:

-

Temperature : 80–100°C

-

NaOH Excess : 10–20% above stoichiometric

-

Reaction Time : 2–4 hours

These parameters optimize NTAN conversion while minimizing side products such as iminodiacetic acid .

Purification and Contaminant Removal

Post-hydrolysis, the crude product contains residual caustic, unreacted NTAN, and ammonia. Purification is achieved through:

-

Adsorption : Activated carbon or ion-exchange resins remove organic impurities and color bodies .

-

Filtration : Solid-liquid separation eliminates undissolved particulates.

-

Ammonia Stripping : Vacuum distillation or gas sparging reduces NH concentrations to <0.1% .

Crystallization and Mother Liquor Recycling

The purified solution undergoes evaporation to supersaturate the NTA, inducing crystallization. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Evaporation Temperature | 60–80°C | Higher temps reduce crystal size |

| Cooling Rate | 1–2°C/min | Slower rates enhance purity |

| Mother Liquor Recycling | 1:2 to 20:1 ratio | Reduces NaOH consumption by 30% |

Mother liquor (containing residual NTA and NaOH) is split: a portion is recycled to the hydrolysis step, while the remainder undergoes secondary evaporation to recover additional product .

Process Optimization and Scalability

Caustic Concentration Control

Maintaining NaOH concentrations below 5% in the mother liquor is critical to prevent NTA precipitation during recycling. Automated pH and conductivity sensors ensure real-time adjustments, reducing caustic waste by 15–20% .

Energy Efficiency Improvements

Modern plants integrate multi-effect evaporators and heat exchangers to reduce energy consumption by 40%. For example, preheating feed solutions with waste heat from exothermic hydrolysis cuts steam demand .

Comparative Analysis of Patented Methods

A review of US3917685A and related patents reveals key advancements:

-

Temperature Gradients : Staged heating (175°F → 225°F) during dissolution improves NTAN solubility by 25% .

-

Recycling Ratios : A 10:1 mother liquor recycle ratio maximizes yield (98%) while minimizing freshwater use .

-

Additive Use : Polyacrylamide crystallizers enhance crystal size uniformity, reducing downstream filtration costs .

化学反応の分析

Types of Reactions: Trisodium nitrilotriacetate primarily undergoes complexation reactions with metal ions. It can form stable chelates with various metal ions, including calcium, magnesium, zinc, and iron .

Common Reagents and Conditions: The compound reacts with metal ions in aqueous solutions, often under neutral to slightly alkaline conditions. The presence of this compound enhances the solubility and stability of metal ions in solution .

Major Products Formed: The major products of these reactions are metal-nitrilotriacetate complexes, which are highly stable and water-soluble .

科学的研究の応用

Environmental Applications

1.1 Water Treatment

Trisodium nitrilotriacetate is widely employed in water treatment processes to soften water by removing hardness ions such as calcium and magnesium. It serves as a substitute for phosphates in detergents, reducing the risk of eutrophication in aquatic environments .

1.2 Soil Remediation

In soil remediation efforts, this compound has been used to enhance the leaching of heavy metals from contaminated soils. For instance, it has demonstrated effectiveness in removing chromium, copper, and arsenic from wood treated with chromated copper arsenate .

| Application | Description | Key Benefits |

|---|---|---|

| Water Softening | Chelation of hardness ions in water | Reduces scaling and improves detergent efficacy |

| Soil Remediation | Enhances leaching of heavy metals | Effective removal of toxic contaminants |

3.1 Protein Purification

In biochemistry laboratories, this compound is extensively used for protein purification through affinity chromatography. It binds nickel ions to agarose beads, allowing for the isolation of proteins tagged with histidine residues . This method has become standard practice due to its efficiency compared to previous techniques using iminodiacetic acid.

3.2 Complexometric Titrations

The compound is also employed in complexometric titrations to determine the concentration of metal ions in solution. Its ability to form stable complexes allows for accurate quantification and analysis of various metal species .

| Laboratory Use | Description | Key Advantages |

|---|---|---|

| Protein Purification | Affinity chromatography using nickel-NTA beads | High specificity for histidine-tagged proteins |

| Complexometric Titration | Quantification of metal ions | Accurate and reliable results |

Case Studies

Case Study 1: Heavy Metal Removal from Contaminated Soil

A study demonstrated the effectiveness of this compound in leaching heavy metals from contaminated agricultural soils. The application led to significant reductions in soil concentrations of lead and cadmium, showcasing its potential for environmental cleanup efforts .

Case Study 2: Efficacy in Detergent Formulations

Research comparing traditional phosphate-based detergents to those containing this compound highlighted improved cleaning performance without the environmental drawbacks associated with phosphates. This shift has been particularly beneficial for aquatic ecosystems .

作用機序

Trisodium nitrilotriacetate exerts its effects by forming stable chelates with metal ions. The compound’s tricarboxylate structure allows it to bind tightly to metal ions, preventing them from participating in unwanted reactions. This chelation process is crucial in applications such as water treatment and protein purification .

類似化合物との比較

Key Properties:

- Chemical Formula : C₆H₆NNa₃O₆

- Molecular Weight : 257.08 g/mol

- Solubility : 457 g/L in water at 20°C .

- Toxicity: Classified as a suspected carcinogen (IARC Group 2B) due to renal tumorigenicity in rats .

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Toxicity and Environmental Impact

Research Findings on Na₃NTA vs. Key Alternatives

Na₃NTA vs. Trisodium Citrate: Efficacy: Na₃NTA has superior metal-chelating capacity, making it more effective in hard water . Safety: Citrate is non-carcinogenic and less toxic, but its weaker chelation limits industrial use .

Na₃NTA vs. EDTA :

- Environmental Impact : EDTA persists in waterways and mobilizes heavy metals, whereas Na₃NTA degrades faster .

- Regulatory Pressure : EDTA faces stricter regulations due to ecological risks, driving substitution with Na₃NTA in some sectors .

Na₃NTA vs. GLDA :

- Sustainability : GLDA, derived from renewable sources, outperforms Na₃NTA in eco-toxicity profiles .

- Cost : GLDA is more expensive, limiting its adoption despite better safety .

Na₃NTA vs. Fe-NTA: Mechanism: Fe-NTA induces oxidative DNA damage in vitro, while Na₃NTA’s carcinogenicity is linked to renal iron accumulation .

Critical Considerations for Industrial Use

- Carcinogenicity: Na₃NTA’s renal tumor promotion in rats (25 adenomas vs. 5 in controls at 1,000 ppm) necessitates strict exposure controls .

- Alternatives : Trisodium citrate and GLDA are safer but may require formulation adjustments .

生物活性

Trisodium nitrilotriacetate (NTA) is a chelating agent widely used in various industrial applications, including detergents and metal cleaning. Its biological activity has been the subject of extensive research due to its potential toxicological effects and interactions with biological systems. This article explores the biological activity of NTA, focusing on its carcinogenicity, nephrotoxicity, and genotoxicity, supported by data tables and relevant case studies.

This compound is a salt derived from nitrilotriacetic acid (NTA), which has a molecular formula of C₆H₉N₃O₆Na₃. It acts primarily as a chelating agent, binding metal ions such as calcium, magnesium, and zinc. This property is significant in both industrial applications and biological systems where metal ion homeostasis is crucial.

Carcinogenicity

Research has indicated that NTA exhibits carcinogenic properties in animal models. Notably, studies have shown that:

- Induction of Tumors : In male rats, NTA administered through drinking water led to the development of renal tubular adenomas and adenocarcinomas. Similarly, when fed to mice, it induced hematopoietic tumors and various urinary system tumors in both sexes .

- Mechanism : The nephrocarcinogenic effects appear related to alterations in zinc homeostasis due to NTA's chelating properties. High doses lead to zinc accumulation, which correlates with renal toxicity and tumor formation .

Table 1: Summary of Carcinogenic Studies

| Study Type | Organism | Administration Route | Observed Effects |

|---|---|---|---|

| Diet Study | Male Rats | Oral (diet) | Renal adenomas, adenocarcinomas |

| Drinking Water | Male Rats | Oral (water) | Induction of urinary tract tumors |

| Diet Study | Mice | Oral (diet) | Hematopoietic tumors |

Nephrotoxicity

NTA has been shown to have nephrotoxic effects at high doses:

- Toxic Effects : Both rats and mice exhibited nephrotoxicity characterized by renal tubular damage and regenerative hyperplasia. The severity of these effects is dose-dependent .

- Clinical Observations : In studies where high doses were administered, symptoms included increased kidney weights and abnormal urinalysis results such as elevated urea concentrations and the presence of renal tubular cells in urine samples .

Table 2: Nephrotoxic Effects Observed in Animal Studies

| Study Type | Organism | Dose Level | Observed Effects |

|---|---|---|---|

| High Dose Study | Rats | High | Increased kidney weight, tubular damage |

| Long-term Exposure | Mice | High | Renal cell proliferation |

Genotoxicity

The genotoxic potential of NTA has also been evaluated:

- In Vitro Studies : NTA did not induce gene mutations in several bacterial strains (e.g., Salmonella typhimurium), nor did it cause sister chromatid exchange or chromosomal aberrations in human lymphocytes . However, it induced micronuclei and chromosomal aberrations in plant cells.

- In Vivo Studies : In vivo assessments showed no significant induction of micronuclei or aneuploidy in mice following intraperitoneal injection .

Table 3: Genotoxicity Findings

| Test Type | Organism | Result |

|---|---|---|

| Bacterial Assay | Salmonella | Negative |

| Plant Cells | Various | Positive for micronuclei |

| Human Lymphocytes | In Vitro | Negative for mutations |

Case Studies

A notable case involved the use of a dishwashing detergent containing NTA in a hospital setting. Workers exposed to this compound reported respiratory symptoms consistent with occupational asthma but showed improvement after cessation of exposure. This highlights the potential for NTA exposure to affect respiratory health alongside its known nephrotoxic effects .

Q & A

Q. How can Trisodium Nitrilotriacetate (NTA) be synthesized and characterized in laboratory settings?

Basic Research Question

Methodological Answer:

NTA is synthesized by neutralizing nitrilotriacetic acid with sodium hydroxide. A typical protocol involves dissolving NaOH in distilled water, adding nitrilotriacetic acid under stirring, and isolating the product via crystallization . Characterization includes:

- Purity Analysis: Titration with metal ions (e.g., Ca²⁺) to determine chelation capacity.

- Structural Confirmation: FT-IR (to confirm carboxylate groups) and NMR (¹H/¹³C for molecular structure).

- Thermal Stability: TGA/DSC to assess decomposition temperatures (decomposes at ~340°C) .

Q. What experimental methods are used to assess the chelation efficiency of NTA?

Basic Research Question

Methodological Answer:

- Spectrophotometric Titration: Measure metal-NTA complex formation using UV-Vis spectroscopy (e.g., Fe³⁺-NTA complexes at 300–400 nm) .

- pH-Dependent Studies: Potentiometric titration to determine stability constants (log K) under varying pH .

- Competitive Chelation Assays: Compare NTA’s binding affinity with EDTA or citric acid using ICP-MS to quantify free metal ions .

Q. How can researchers design studies to evaluate the environmental persistence of NTA?

Advanced Research Question

Methodological Answer:

- Biodegradation Tests: Use OECD 301 guidelines to measure microbial degradation rates in aquatic or soil matrices .

- Ecotoxicology: Conduct algal growth inhibition (OECD 201) or Daphnia magna acute toxicity (LC50) assays .

- Regulatory Analysis: Cross-reference ECHA databases for environmental hazard classifications and release pathways .

Q. How can contradictions in carcinogenicity data for NTA be reconciled?

Advanced Research Question

Methodological Answer:

Conflicting results (e.g., Nixon et al. (1972) vs. Hiasa et al. (1985)) arise from species-specific responses and dosing regimens . Key steps:

- Dose-Response Analysis: Compare NOAEL/LOAEL thresholds across studies.

- Histopathological Reassessment: Re-examine kidney and liver tissue slides from historical rodent studies for preneoplastic lesions.

- Mechanistic Studies: Investigate NTA’s role in oxidative stress or metal ion redistribution (e.g., zinc depletion) using in vitro models .

Q. What mechanistic insights explain NTA’s renal toxicity in mammals?

Advanced Research Question

Methodological Answer:

- Metal Chelation Dynamics: NTA mobilizes stored metals (e.g., Zn²⁺, Fe³⁺), disrupting metalloenzyme function. Use metallomic profiling (LC-ICP-MS) in renal cells .

- In Vivo Models: Administer NTA to knockout mice (e.g., MT-null) to assess metallothionein’s protective role .

- Tubular Injury Markers: Quantify urinary biomarkers (KIM-1, NGAL) in rats exposed to subchronic NTA doses .

Q. What methodological considerations are critical in NTA toxicology studies?

Advanced Research Question

Methodological Answer:

- Dosing Regimen: Use osmotic pumps for continuous exposure vs. bolus dosing to mimic human intake .

- Species Selection: Rats (prone to renal tumors) vs. dogs (resistant) to explore interspecies variability .

- Endpoint Selection: Include bladder/renal weight changes, histopathology, and urine composition (e.g., crystalluria) .

Q. How is NTA utilized in nanoparticle synthesis, and what are its advantages?

Applied Research Question

Methodological Answer:

NTA facilitates phase transfer of hydrophobic nanoparticles (e.g., Fe₃O₄) via chelation-mediated surface modification . Protocol:

- Oleate-Capped Nanoparticles: Synthesize using thermal decomposition.

- NTA Functionalization: Incubate nanoparticles with NTA in polar solvents (e.g., isopropanol) to replace oleate ligands.

- Characterization: TEM for size, DLS for colloidal stability, and FT-IR for surface ligand confirmation .

Q. How does NTA compare to other chelators (e.g., EDTA) in metal sequestration efficiency?

Advanced Research Question

Methodological Answer:

- Stability Constants: NTA (log K for Fe³⁺ = 15.9) vs. EDTA (log K = 25.1) under similar pH .

- Environmental Impact: NTA’s higher biodegradability (80% in 28 days) vs. EDTA’s persistence .

- Cost-Benefit Analysis: Use life-cycle assessment (LCA) to compare synthetic routes and waste generation .

Q. What analytical techniques are recommended for quantifying NTA in complex matrices?

Methodological Answer:

- HPLC-UV: Reverse-phase C18 column, mobile phase (20 mM phosphate buffer, pH 7.0), detection at 210 nm .

- LC-MS/MS: For trace quantification in environmental samples (LOQ < 1 ppb) .

- Colorimetric Assays: Reaction with Fe³⁺ and spectrophotometric detection of the complex .

Q. What safety protocols are essential for handling NTA in laboratory settings?

Basic Research Question

Methodological Answer:

特性

IUPAC Name |

trisodium;2-[bis(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6.3Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCAZXAJPZCSCU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | NITRILOTRIACETIC ACID TRISODIUM SALT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1240 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027587 | |

| Record name | Glycine, N,N-bis(carboxymethyl)-, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid, White solid; [ICSC] Colorless or white solid; Slightly hygroscopic; [CHEMINFO], WHITE CRYSTALLINE POWDER. | |

| Record name | Glycine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium nitrilotriacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRILOTRIACETIC ACID TRISODIUM SALT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1240 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 93 | |

| Record name | NITRILOTRIACETIC ACID TRISODIUM SALT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1240 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

5064-31-3 | |

| Record name | Trisodium nitrilotriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005064313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N-bis(carboxymethyl)-, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium nitrilotriacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISODIUM NITRILOTRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3C8R2M0XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRISODIUM NITRILOTRIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRILOTRIACETIC ACID TRISODIUM SALT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1240 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。